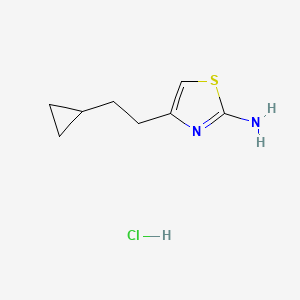

4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine;hydrochloride

Description

Properties

IUPAC Name |

4-(2-cyclopropylethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.ClH/c9-8-10-7(5-11-8)4-3-6-1-2-6;/h5-6H,1-4H2,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRGMJYWYMAIQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC2=CSC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoethyl cyclopropane with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine;hydrochloride is C8H12N2S·HCl. The compound features a thiazole ring, which contributes to its diverse biological activities due to the presence of nitrogen and sulfur atoms. The cyclopropylethyl group enhances the compound's binding affinity to biological targets.

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Biologically, this compound has been investigated for its potential as a bioactive agent with antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic effects. Studies suggest potential applications in treating inflammation and cancer due to its ability to induce apoptosis in cancer cell lines and inhibit cell proliferation.

Antimicrobial Properties

Research highlights significant antimicrobial activity against various pathogens:

| Pathogen | Inhibition Type | Reference |

|---|---|---|

| Bacteria | Growth Inhibition | |

| Fungi | Growth Inhibition |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines:

| Cell Line | IC50 Value (μM) | Effect | Reference |

|---|---|---|---|

| Human Cancer Cells | 0.36 | Antiproliferative |

Antiproliferative Activity

A study on thiazole derivatives indicated that compounds similar to 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine displayed significant antiproliferative effects against various cancer cell lines. The mechanism involved disruption of tubulin polymerization leading to cell cycle arrest at the G2/M phase.

Fungal Inhibition

Another investigation focused on the antifungal activity of thiazole derivatives structurally related to 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine. Results indicated notable inhibition against common fungal pathogens.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogues with Cyclopropyl Groups

Key Observations :

- SSR125543A demonstrates the significance of bulky, multi-substituted aromatic groups (e.g., chloro, methoxy) for high-affinity CRF1 receptor binding. Its cyclopropyl-ethyl chain may stabilize the compound’s conformation for receptor interaction .

- The simpler 4-cyclopropyl-1,3-thiazol-2-amine lacks pharmacological data but serves as a building block for further derivatization .

- Trifluoromethyl cyclopropyl derivatives (e.g., 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine ) leverage fluorine’s electron-withdrawing effects to improve binding and stability .

Thiazol-2-amine Derivatives with Antimicrobial Activity

Key Observations :

- Substitution with heterocycles (e.g., benzimidazole) enhances antimicrobial activity, likely due to increased π-π stacking or hydrogen bonding .

- Bulky aromatic groups (e.g., phenyl in 4-Amino-2-methyl-5-phenylthiazole) may reduce solubility but improve target affinity .

Key Observations :

- SSR125543A ’s complex structure aligns with CNS drug requirements (e.g., blood-brain barrier penetration), while cytotoxic hybrids prioritize planar heterocycles for DNA intercalation .

Biological Activity

4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine;hydrochloride is a thiazole derivative with notable potential in biological applications. This compound has been investigated for its antimicrobial, antifungal, and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHNS·HCl. The compound features a thiazole ring which is known for its diverse biological activities due to the presence of nitrogen and sulfur atoms in the ring structure. The cyclopropylethyl group enhances the compound's binding affinity to biological targets, potentially influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring can engage in hydrogen bonding and other interactions with enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may modulate receptor functions, affecting signaling pathways in cells.

- Cellular Effects : Disruption of cellular processes has been observed, indicating potential applications in cancer therapy .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines and inhibit cell proliferation. For instance, similar thiazole derivatives have shown moderate antiproliferative effects against human cancer cell lines, with some compounds exhibiting IC values as low as 0.36 μM .

Case Studies

- Antiproliferative Activity : A study on thiazole derivatives highlighted that compounds similar to 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine displayed significant antiproliferative effects against various cancer cell lines. The mechanism involved disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

- Fungal Inhibition : Another investigation focused on the antifungal activity of thiazole derivatives, which included compounds structurally related to 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine. Results indicated notable inhibition against common fungal pathogens, suggesting potential therapeutic applications in treating fungal infections .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.